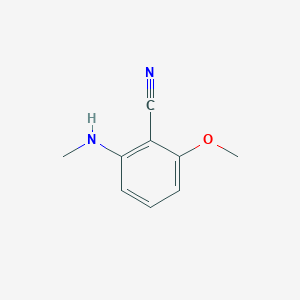

2-Methoxy-6-(methylamino)benzonitrile

Description

Properties

IUPAC Name |

2-methoxy-6-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUNTAGFYWVNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 6 Methylamino Benzonitrile and Its Precursors

Strategies for the Construction of Substituted Benzonitrile (B105546) Frameworks

The creation of the core benzonitrile structure, substituted with both methoxy (B1213986) and amino groups, is a critical phase in the synthesis of 2-Methoxy-6-(methylamino)benzonitrile. This can be approached through two primary retrosynthetic disconnections: amination of a pre-existing methoxybenzonitrile or cyanation of a substituted aniline (B41778).

Amination Reactions in the Presence of Electron-Donating Groups

The introduction of an amino group onto a benzonitrile ring that already bears an electron-donating methoxy group presents specific challenges and opportunities. The directing effects of the methoxy group and the nitrile group must be carefully considered to achieve the desired regioselectivity.

Recent advancements have highlighted methods for the meta-amination of anisidine derivatives. nih.gov While not directly on a benzonitrile, this demonstrates the feasibility of introducing an amino group at a position influenced by a methoxy group. The reaction proceeds via a Brønsted acid-catalyzed mechanism involving quinone imine ketals, allowing for the addition of various amines. nih.gov This strategy could potentially be adapted for the amination of a methoxybenzonitrile precursor.

Cyanation Reactions on Substituted Aromatic Rings

An alternative approach involves the introduction of the nitrile group onto an aromatic ring already possessing the methoxy and amino (or a precursor) functionalities.

A common method for synthesizing benzonitriles is through the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt, which is then treated with a cyanide salt, typically copper(I) cyanide. For instance, the synthesis of 2-methoxybenzonitrile (B147131) can be achieved by diazotizing o-anisidine (B45086) and subsequently reacting it with a cyanide solution. chemicalbook.com This classical method could be applied to a suitably substituted aniline precursor.

More contemporary methods include the deaminative cyanation of anilines using aryl diazonium salts as transient intermediates. acs.org This approach utilizes the kinetic stability of nitrate (B79036) and copper cyanide, with iron facilitating the reduction of nitrate. acs.org Another innovative strategy involves the conversion of pyridines into benzonitriles through a three-step protocol, culminating in a Diels-Alder cycloaddition to construct the benzonitrile ring. bris.ac.uk

Furthermore, the synthesis of benzonitriles can be achieved from substituted benzaldehydes. For example, 4-methoxybenzonitrile (B7767037) can be synthesized from 4-methoxybenzaldehyde (B44291) in a one-pot method involving oximation followed by dehydration, with yields exceeding 90%. google.com A similar approach could be envisioned starting from 2-amino-6-methoxybenzaldehyde. The direct ammoxidation of alkylbenzenes in the presence of transition metal oxide clusters within zeolite pores also presents a highly selective route to benzonitriles. medcraveonline.com

Approaches to Introducing the Methoxy Group at the Ortho Position

The regioselective introduction of a methoxy group at the ortho position to an existing functional group on the aromatic ring is a crucial step.

A notable development is the palladium/norbornene (Pd/NBE) cooperative catalysis for the ortho-C–H methoxylation of aryl halides. nih.govchemrxiv.orgresearchgate.net This method utilizes a unique N,N-bissulfonylmethoxyamine as the oxygen electrophile and allows for the direct conversion of a C-H bond to a C-O bond. nih.govchemrxiv.orgresearchgate.net This strategy is particularly valuable for creating complex substitution patterns on the benzene (B151609) ring. nih.govchemrxiv.orgresearchgate.net

Another route involves the synthesis from precursors where the methoxy group is already in place. For example, 2-methoxy-6-methylbenzoic acid can be synthesized from 2-methyl-6-nitrobenzoic acid through a multi-step process involving reduction, diazotization, hydrolysis, and methylation. google.com This highlights a pathway where the methoxy group is introduced via methylation of a hydroxyl group, which in turn was formed from an amino group via a diazonium salt.

Methods for Selective N-Methylation of Amino Benzonitrile Derivatives

The final key transformation is the selective methylation of the amino group to a methylamino group without affecting other reactive sites on the molecule.

Utilization of Methylating Agents and Catalytic Systems

A variety of methods exist for the N-methylation of anilines and related amino compounds. Traditional methods often rely on toxic and waste-generating reagents like methyl halides. rsc.org Modern approaches focus on more atom-economical and environmentally benign C1 sources, such as methanol (B129727). nih.govresearchgate.net

Transition-metal-catalyzed N-methylation of amines using methanol has emerged as an efficient alternative. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ oxidation of methanol to formaldehyde (B43269), which then reacts with the amine to form an imine, followed by reduction to the methylated amine. rsc.orgnih.gov Various catalytic systems have been developed for this purpose, including those based on:

Ruthenium: Cyclometalated ruthenium complexes have been shown to be effective for the methylation of anilines with methanol under mild conditions. rsc.org Other ruthenium catalysts, such as (DPEPhos)RuCl2PPh3, have also demonstrated high efficacy. nih.gov

Iridium: Nitrile-substituted N-heterocyclic carbene (NHC)-Ir(III) complexes are efficient catalysts for the N-methylation of anilines with methanol. nih.govacs.org

Manganese: Pincer-type manganese complexes have been successfully employed for the mono-N-methylation of anilines using methanol as the C1 source. researchgate.net

Copper: Skeletal copper-based catalysts have been developed for the selective N-methylation of amines with methanol. researchgate.net

Biocatalysis: Engineered and natural methyltransferases offer a highly regioselective method for the N-methylation of heterocycles and could potentially be applied to aminobenzonitriles. nih.gov

Reductive amination is another powerful technique where an aldehyde or ketone reacts with an amine in the presence of a reducing agent. youtube.comyoutube.comyoutube.com For N-methylation, formaldehyde or a suitable precursor would be used. Sodium cyanoborohydride is a common reducing agent for this transformation. youtube.com

Reaction Mechanisms of N-Methylation for Anilines

The mechanism of catalytic N-methylation of anilines with methanol, often termed the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, generally proceeds through several key steps:

Alcohol Dehydrogenation: The transition metal catalyst abstracts a hydrogen atom from methanol to form a metal-hydride species and formaldehyde. rsc.org

Imine Formation: The in-situ generated formaldehyde condenses with the primary amine (the aniline derivative) to form a Schiff base or imine intermediate, releasing a molecule of water.

Imine Reduction: The metal-hydride species then reduces the imine back to the corresponding secondary amine (the N-methylated product), and the catalyst is regenerated to continue the cycle. nih.gov

The precise nature of the intermediates and the rate-determining step can vary depending on the specific catalyst and reaction conditions. For instance, with certain ruthenium catalysts, the β-hydride elimination from a ruthenium-methoxide intermediate to form formaldehyde and a ruthenium-hydride has been suggested as the rate-determining step. rsc.org In iridium-catalyzed systems, the formation of an iridium-hydride species has also been observed. nih.gov

The table below summarizes various catalytic systems used for the N-methylation of anilines.

| Catalyst System | C1 Source | Base | Temperature (°C) | Yield (%) | Reference |

| Cyclometalated Ru-complexes | Methanol | NaOH | 60 | High | rsc.org |

| (DPEPhos)RuCl2PPh3 | Methanol | Cs2CO3 | 140 | 95-98 | nih.gov |

| Cu/CeO2 | CO2/H2 | - | 160 | High Selectivity | oup.com |

| PN3P Manganese Pincer Complex | Methanol | KOtBu | 120 | Good to Excellent | researchgate.net |

| Skeletal Cu-based catalyst | Methanol | - | Tunable | High | researchgate.net |

| Nitrile-substituted NHC-Ir(III) | Methanol | KOtBu | 120 | >80 | nih.gov |

Palladium-Catalyzed Conversions for Substituted Benzonitriles

The synthesis of functionalized aromatic compounds like this compound heavily relies on advanced catalytic methods, with palladium-catalyzed cross-coupling reactions being a particularly powerful tool. orgsyn.org These reactions offer efficient and highly selective ways to form carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. orgsyn.org

A key strategy for synthesizing substituted benzonitriles involves the palladium-catalyzed amination of aryl halides, a reaction famously known as the Buchwald-Hartwig amination. wikipedia.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance of various functional groups, overcoming the limitations of older methods. wikipedia.org In a potential synthesis of this compound, a crucial step would be the coupling of a precursor, such as 2-bromo-6-methoxybenzonitrile (B572375) or 2-chloro-6-methoxybenzonitrile, with methylamine. This transformation is achieved using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govnih.gov

The choice of ligand is critical for the success of these reactions. nih.gov The development of sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), has been instrumental. youtube.com These ligands enhance the catalyst's activity, allowing reactions to proceed under milder conditions and with greater efficiency. youtube.com For instance, palladium complexes with ligands like (o-biphenyl)P(t-Bu)₂ have proven effective for the amination of a wide array of aryl chlorides and bromides. nih.govcmu.edu Similarly, bidentate phosphine ligands like Xantphos are often used in combination with palladium(II) acetate (B1210297) and a base such as cesium carbonate to facilitate the amination of bromo- and chloropurine nucleosides, a transformation analogous to the synthesis of substituted aminobenzonitriles. nih.gov

Another palladium-catalyzed method relevant to the synthesis of the benzonitrile core is the cyanation of aryl halides. rsc.orgrsc.org This process allows for the introduction of the nitrile group onto the aromatic ring. Historically, this was achieved with harsh methods like the Rosenmund–von Braun reaction. rsc.org However, palladium-catalyzed cyanations, first introduced by Takagi et al., provide a more versatile alternative. rsc.org Modern advancements have led to the use of various cyanide sources, including less toxic alternatives to traditional cyanide salts. rsc.org

The table below summarizes representative conditions for palladium-catalyzed amination reactions, which are central to the synthesis of compounds like this compound.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Application | Citation |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 | Amination of 6-chloro/bromopurine nucleosides | nih.gov |

| Pd₂(dba)₃ | (o-biphenyl)P(t-Bu)₂ | NaOt-Bu | Toluene | 80-110 | General amination of aryl chlorides/bromides | nih.govcmu.edu |

| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi / Cs₂CO₃ | Toluene | 100 | Amination of aryl bromides | nih.gov |

Comparative Analysis of Synthetic Pathways and Methodological Advancements

Several synthetic routes can be envisioned for the production of this compound, each with distinct advantages and drawbacks. A comparative analysis highlights the evolution from classical multi-step procedures to modern, more efficient catalytic methods.

In contrast, modern approaches prioritize efficiency and atom economy by leveraging transition-metal catalysis. A convergent synthesis using a palladium-catalyzed Buchwald-Hartwig amination represents a significant advancement. wikipedia.org This method allows for the direct and selective formation of the crucial C-N bond between the methoxybenzonitrile core and methylamine, often in a single, high-yielding step. organic-chemistry.org The primary advantage of this catalytic approach is its high efficiency and the mild conditions under which the reaction can be performed. nih.gov

Methodological Advancements: The field of palladium catalysis is continuously evolving, leading to more robust and cost-effective synthetic methods. Key advancements include:

Ligand Development: The design and synthesis of new generations of phosphine ligands have been a driving force. youtube.com These advanced ligands enable the use of less reactive and cheaper starting materials, such as aryl chlorides instead of aryl bromides or iodides, and allow for reactions to occur at room temperature in some cases. cmu.edu

Catalyst Efficiency: Research has focused on reducing the required catalyst loading, which is crucial for large-scale industrial synthesis to minimize costs and reduce palladium contamination in the final product. nih.gov

Alternative Coupling Partners: While aryl halides are common, the use of aryl triflates or mesylates as coupling partners has expanded the scope of these reactions, offering alternative activation strategies for the aromatic ring. orgsyn.org

The following table provides a comparative overview of different synthetic strategies.

| Synthetic Strategy | Key Reaction Type | Advantages | Disadvantages |

| Classical Multi-Step Synthesis | Nucleophilic Aromatic Substitution | Utilizes simple, often inexpensive starting materials. | Multiple steps, harsh conditions, lower overall yield, more waste generation. |

| Palladium-Catalyzed Amination | Buchwald-Hartwig Cross-Coupling | High yield and selectivity, mild reaction conditions, broad functional group tolerance. wikipedia.org | Cost of palladium and specialized ligands, potential for metal contamination. beilstein-journals.org |

| Transition-Metal-Free Approaches | Base-Promoted Cyclization/Annulation | Avoids expensive and toxic transition metals. cardiff.ac.uk | Generally less versatile, may require specific substrate activation. |

Molecular Structure and Conformational Analysis of 2 Methoxy 6 Methylamino Benzonitrile

Ground State Geometry and Torsional Angles

The ground state geometry of 2-Methoxy-6-(methylamino)benzonitrile is dictated by the interplay of electronic and steric effects of its substituents on the benzene (B151609) ring. The benzonitrile (B105546) moiety itself provides a rigid planar framework. However, the presence of the methoxy (B1213986) (-OCH₃) and methylamino (-NHCH₃) groups at the ortho positions introduces significant conformational flexibility.

Theoretical calculations, typically employing Density Functional Theory (DFT), are essential to determine the most stable conformation. In the ground state, the molecule is expected to adopt a geometry that minimizes steric repulsion between the adjacent methoxy and methylamino groups, as well as between these groups and the nitrile (-CN) group.

The key determinants of the molecule's shape are the torsional or dihedral angles. These angles describe the rotation around specific single bonds. For this compound, the critical torsional angles include:

C2-C1-C(methoxy)-O: This angle defines the orientation of the methoxy group relative to the benzene ring.

C1-C6-N-C(methyl): This describes the rotation of the methylamino group.

Due to the lack of direct experimental data from techniques like X-ray crystallography for this specific molecule, the following table presents theoretically plausible torsional angles based on studies of similarly substituted aromatic systems.

| Torsional Angle | Predicted Value (degrees) |

| C2-C1-C(methoxy)-O | ~ 0° or ~180° |

| C1-C6-N-C(methyl) | Variable, influenced by H-bonding |

Note: These values are estimations based on related structures and require experimental or specific computational verification.

Stereochemical Considerations and Planarity Deviations

While the benzene ring is inherently planar, the steric bulk of the ortho substituents can force some atoms out of this plane to alleviate strain. In this compound, the close proximity of the methoxy and methylamino groups is expected to cause minor deviations from ideal planarity.

The concept of stereoisomerism is also relevant. While this compound does not possess a traditional chiral center, hindered rotation around the C-N bond could potentially lead to atropisomerism, where different spatial arrangements of the substituents become stable and isolable. However, the energy barrier for this rotation is likely to be too low at room temperature for stable atropisomers to exist.

Intramolecular Interactions: Aromatic Ring, Methoxy, and Methylamino Group Conformations

The conformation of this compound is significantly influenced by a network of intramolecular interactions. These non-covalent interactions play a critical role in stabilizing the molecule's preferred three-dimensional structure.

A key interaction is the potential for an intramolecular hydrogen bond between the hydrogen atom of the methylamino group and the oxygen atom of the adjacent methoxy group. This would form a stable six-membered ring-like structure. The presence of such a hydrogen bond would have a significant impact on the torsional angles of both the methoxy and methylamino groups, favoring a conformation where these groups are oriented towards each other.

The electronic interplay between the electron-donating methylamino and methoxy groups and the electron-withdrawing nitrile group also affects the geometry. These substituent effects modulate the electron density distribution within the aromatic ring, influencing bond lengths and angles.

The conformation of the methyl group of the methoxy substituent is also a factor. It will likely adopt a staggered conformation relative to the C-O bond to minimize steric clashes with the aromatic ring.

Influence of Substituents on Molecular Topology and Flexibility

The nature and position of the substituents on the benzonitrile ring are the primary determinants of its molecular topology and flexibility. In this compound, the ortho-disubstitution pattern is particularly impactful.

Steric Hindrance: The methoxy and methylamino groups are sterically demanding. Their presence in adjacent positions forces them to adopt specific conformations to avoid clashing. This steric hindrance is a major factor in any deviation from planarity.

Electronic Effects: The methoxy group is a moderate electron-donating group through resonance, while the methylamino group is a strong electron-donating group. The nitrile group is a strong electron-withdrawing group. This electronic push-pull system influences the aromatic character of the ring and the rotational barriers of the substituents.

Intramolecular Hydrogen Bonding: As previously discussed, the potential for an N-H···O hydrogen bond significantly restricts the conformational freedom of both the methoxy and methylamino groups, locking them into a more rigid, planar arrangement.

The flexibility of the molecule is therefore a balance between the steric repulsion that encourages non-planar conformations and the electronic and hydrogen-bonding interactions that favor planarity. Any change in these substituents, for instance, replacing the methylamino group with a dimethylamino group, would drastically alter the steric landscape and likely prevent the formation of an intramolecular hydrogen bond, leading to a different preferred conformation.

Electronic Structure and Spectroscopy of 2 Methoxy 6 Methylamino Benzonitrile

Ground State Electronic Configuration and Orbital Energetics

The ground state electronic configuration of 2-Methoxy-6-(methylamino)benzonitrile is characterized by a π-system that is enriched with electron density from the methoxy (B1213986) and methylamino substituents. These groups, positioned ortho and meta to the nitrile group, donate electron density into the benzene (B151609) ring through resonance (+M effect) and inductive (+I effect) effects. This donation raises the energy of the highest occupied molecular orbital (HOMO), making the molecule more susceptible to electrophilic attack and influencing its electron-donating capabilities in charge-transfer processes.

The nitrile group (-C≡N), in contrast, is an electron-withdrawing group (EWG) that lowers the energy of the lowest unoccupied molecular orbital (LUMO). The synergistic effect of the EDGs and the EWG results in a reduced HOMO-LUMO energy gap compared to unsubstituted benzonitrile (B105546). This smaller energy gap is a key determinant of the molecule's electronic absorption properties.

Computational studies on similarly substituted benzonitriles, such as those with amino and methoxy groups, provide insight into the likely orbital energetics. Density Functional Theory (DFT) calculations on related molecules suggest that the HOMO is primarily localized on the aromatic ring and the electron-donating substituents, while the LUMO is concentrated on the benzonitrile moiety, particularly the C≡N triple bond.

Table 1: Representative Calculated Orbital Energetics for an Analogous Aminomethoxybenzonitrile System

| Molecular Orbital | Energy (eV) | Primary Contribution |

|---|---|---|

| LUMO+1 | -0.5 to -0.8 | π* (aromatic ring) |

| LUMO | -1.0 to -1.5 | π* (benzonitrile) |

| HOMO | -5.5 to -6.0 | π (aromatic ring, amino, methoxy) |

| HOMO-1 | -6.5 to -7.0 | π (aromatic ring) |

Note: These values are illustrative and based on DFT calculations of analogous compounds. The exact energies for this compound would require specific computational analysis.

Excited State Manifold Characterization

Upon absorption of electromagnetic radiation, this compound is promoted to an excited electronic state. The nature of these excited states is complex and is largely dictated by the interplay of the electron-donating and electron-withdrawing groups.

Locally Excited (LE) States

Locally excited (LE) states arise from electronic transitions that are largely confined to a specific part of the molecule. In the case of this compound, LE states can be associated with π → π* transitions within the substituted benzene ring. These transitions involve the redistribution of electron density within the aromatic system, without a significant shift of charge from one end of the molecule to the other.

Charge Transfer (CT) States, including Intramolecular Charge Transfer (ICT)

The presence of strong electron-donating (methoxy, methylamino) and electron-withdrawing (nitrile) groups makes this compound a prime candidate for exhibiting charge transfer (CT) states upon excitation. In these states, an electron is promoted from a molecular orbital primarily located on the donor part of the molecule (the substituted ring) to an orbital centered on the acceptor part (the nitrile group).

This phenomenon, known as intramolecular charge transfer (ICT), is a subject of extensive research, particularly in molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN), which serves as a foundational model for understanding ICT processes. In polar solvents, the ICT state can be stabilized, leading to distinct spectroscopic signatures. For this compound, an ICT state would involve the transfer of electron density from the methoxy and methylamino-enriched phenyl ring to the cyano group.

Singlet and Triplet State Energetics

Following photoexcitation, the molecule initially enters a singlet excited state (S₁), where the spin of the excited electron is paired with the spin of the electron remaining in the ground state orbital. This S₁ state can then undergo several processes, including fluorescence (radiative decay back to the ground state, S₀) or intersystem crossing to a triplet state (T₁).

In the triplet state, the spins of the two electrons are parallel. The energy of the T₁ state is typically lower than that of the S₁ state. The energy gap between the S₁ and T₁ states is an important parameter that influences the photophysical properties of the molecule, including the efficiency of phosphorescence (radiative decay from T₁ to S₀) and the potential for photochemical reactions. The presence of electron-donating groups can influence the singlet-triplet energy gap.

Table 2: Estimated Excited State Energetics for a Disubstituted Benzonitrile Analogue

| State | Description | Typical Energy Range (eV) |

|---|---|---|

| S₂ | Second Singlet Excited State | 4.5 - 5.5 |

| S₁ (LE) | First Singlet Locally Excited State | 4.0 - 4.5 |

| S₁ (ICT) | First Singlet Intramolecular Charge Transfer State | 3.5 - 4.0 (solvent dependent) |

| T₁ | First Triplet Excited State | 2.5 - 3.5 |

Note: These are generalized energy ranges for donor-acceptor substituted benzonitriles and can vary significantly based on the specific substitution pattern and solvent environment.

Absorption Spectroscopy Investigations

The electronic absorption spectrum of this compound is expected to show distinct bands in the ultraviolet (UV) region, corresponding to the electronic transitions from the ground state to various excited states.

Electronic Absorption Bands and Corresponding Transitions

Based on studies of related molecules like 2-aminobenzonitrile (B23959) and 2-methoxybenzonitrile (B147131), the UV absorption spectrum of this compound is anticipated to exhibit multiple absorption bands.

A strong absorption band at shorter wavelengths (around 200-250 nm) is likely attributable to a π → π* transition with significant charge-transfer character, often referred to as the primary aromatic band.

A weaker, more structured band at longer wavelengths (around 280-320 nm) can be assigned to another π → π* transition, analogous to the secondary band in benzene, but red-shifted and intensified due to the presence of the strong electron-donating groups. This transition is expected to have a more pronounced LE character, although some charge transfer contribution is also likely.

The position and intensity of these bands are sensitive to the solvent polarity. In more polar solvents, the ICT band is expected to show a red-shift (bathochromic shift) due to the stabilization of the more polar excited state.

Table 3: Predicted Electronic Absorption Bands and Transitions for this compound

| Wavelength Range (nm) | Molar Absorptivity (ε) | Transition Type | Description |

|---|---|---|---|

| ~220 - 250 | High | π → π* (CT) | Primary aromatic band with strong intramolecular charge transfer character. |

| ~280 - 320 | Moderate | π → π* (LE/CT) | Secondary aromatic band with mixed locally excited and charge transfer character. |

Note: The exact λmax and ε values are predictive and based on spectroscopic data of analogous compounds.

Influence of Solvent Polarity on Absorption Maxima

The position of the absorption maxima (λmax) in the electronic spectrum of a compound can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For molecules with a significant change in dipole moment upon electronic excitation, an increase in solvent polarity typically leads to a shift in the absorption bands.

In the case of aminobenzonitriles, the electronic transitions are often characterized as π → π* transitions. The ground state of these molecules is typically less polar than the excited state. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state. This differential stabilization generally leads to a red-shift (bathochromic shift) in the absorption maximum.

Table 1: Representative Absorption Maxima of an Aminobenzonitrile Analog (DMABN) in Various Solvents

| Solvent | Polarity (Dielectric Constant) | Absorption Maximum (λmax) (nm) |

|---|---|---|

| Cyclohexane | 2.02 | 295 |

| Diethyl Ether | 4.34 | 298 |

| Acetonitrile | 37.5 | 302 |

Emission Spectroscopy Analysis

The emission properties of this compound are expected to be particularly interesting, with the potential for complex fluorescence behavior arising from intramolecular charge transfer processes.

Dual Fluorescence Phenomena

Many aminobenzonitriles are known to exhibit dual fluorescence, where two distinct emission bands are observed. This phenomenon is typically attributed to the existence of two different emissive excited states: a locally excited (LE) state and a twisted intramolecular charge transfer (TICT) state.

Upon photoexcitation, the molecule is initially promoted to the LE state, which retains a planar geometry. In non-polar solvents, emission typically occurs from this LE state, resulting in a single fluorescence band at shorter wavelengths. However, in polar solvents, the molecule can undergo a conformational change in the excited state, involving the rotation of the amino group relative to the benzene ring. This leads to the formation of a highly polar and stabilized TICT state, which then emits at a longer wavelength, resulting in a second, red-shifted fluorescence band.

For this compound, the presence of the ortho-methoxy group may introduce steric hindrance that could influence the dynamics of the twisting motion and, consequently, the characteristics of the dual fluorescence.

Wavelength Dependence of Emission

The emission spectrum of compounds exhibiting dual fluorescence is often dependent on the excitation wavelength. This can be due to several factors, including the presence of different ground-state conformers or excitation to different initial excited states that have different relaxation pathways.

If there are multiple ground-state conformers with slightly different absorption spectra, selective excitation of one conformer over another can lead to variations in the resulting emission spectrum. Additionally, excitation to higher electronic states may lead to different relaxation dynamics compared to excitation directly into the lowest excited state, potentially altering the relative intensities of the LE and TICT emission bands.

Time-Resolved Emission Spectroscopy for Excited State Kinetics

Time-resolved emission spectroscopy is a powerful technique for studying the kinetics of excited-state processes, such as the conversion from the LE to the TICT state. By monitoring the fluorescence decay at different wavelengths, the lifetimes of the LE and TICT states and the rate of the intramolecular charge transfer can be determined.

In a typical experiment for a dual-fluorescing system in a polar solvent:

The decay of the LE emission (at shorter wavelengths) will show a fast decay component corresponding to the rate of conversion to the TICT state, in addition to its intrinsic fluorescence decay.

The rise time of the TICT emission (at longer wavelengths) will correspond to the decay time of the LE state, providing direct evidence of the excited-state reaction.

The kinetics of this process are highly dependent on solvent polarity and viscosity. Increased solvent polarity stabilizes the TICT state, often accelerating the rate of its formation. Increased viscosity can hinder the necessary conformational changes, slowing down the LE to TICT conversion.

The following table presents hypothetical time-resolved fluorescence data for this compound in a polar solvent to illustrate the expected kinetic parameters.

Table 2: Hypothetical Time-Resolved Emission Data for this compound in Acetonitrile

| Emission Wavelength (nm) | Monitored State | Decay/Rise Time (ps) | Kinetic Process |

|---|---|---|---|

| 350 | LE | ~50 | Decay of LE, formation of TICT |

| 480 | TICT | ~50 | Rise of TICT, formation from LE |

Photophysical Phenomena and Excited State Dynamics

Mechanism of Intramolecular Charge Transfer (ICT) in 2-Methoxy-6-(methylamino)benzonitrile Analogues

Intramolecular Charge Transfer (ICT) is a photophysical process where, following electronic excitation, an electron is transferred from the donor moiety (the methylamino group) to the acceptor moiety (the benzonitrile (B105546) group). researchgate.net This creates a new excited state with a significantly larger dipole moment than the ground state, often referred to as a charge-transfer (CT) state. In many aminobenzonitrile analogues, this process gives rise to a phenomenon known as dual fluorescence: one emission band from the initial, locally excited (LE) state and a second, significantly red-shifted band from the highly polar ICT state. nih.govacs.org The stabilization and accessibility of this ICT state are heavily influenced by the molecular structure and the surrounding environment.

The most widely accepted model to explain the formation of the ICT state in these systems is the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov This model posits that the charge transfer is facilitated by a significant conformational change in the excited state, specifically the twisting of the amino-donor group to a conformation perpendicular to the plane of the aromatic acceptor ring. mdpi.com

Initially, the molecule is excited to a Franck-Condon state, which quickly relaxes to a locally excited (LE) state that largely retains the planar geometry of the ground state. From this LE state, the molecule can undergo torsional rotation around the C(phenyl)–N(amino) bond. This twisting motion leads to the decoupling of the π-electron systems of the donor and acceptor groups. nih.gov This electronic decoupling stabilizes the full charge separation, forming the low-energy, highly polar TICT state. The dual fluorescence observed in many analogues, like 4-(dimethylamino)benzonitrile (B74231) (DMABN), is attributed to emission from both the planar LE state and the perpendicular TICT state. acs.orgnih.gov

The formation of the TICT state is critically dependent on the electronic decoupling between the donor and acceptor moieties, which is achieved through the twisting motion. nih.gov Steric hindrance can play a significant role in this process. Introducing bulky substituents on the amino group can pre-twist the donor out of the plane of the acceptor in the ground state or lower the energy barrier to twisting in the excited state.

For instance, studies comparing molecules with different N-alkyl groups demonstrate how steric bulk can influence ICT dynamics. nih.gov Increased steric hindrance can facilitate the twisting motion required to reach the perpendicular geometry of the TICT state, thereby promoting the charge separation process. This structural control allows for the tuning of the photophysical properties, influencing the relative intensities and lifetimes of the LE and ICT fluorescence bands.

Radiationless Deactivation Pathways

Internal conversion (IC) is a radiationless transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁ or S₁ → S₀). slideshare.net In this process, the electronic energy of the higher state is converted into vibrational energy within the lower electronic state. For many aminobenzonitrile analogues, upon excitation to a higher singlet state (like S₂), ultrafast internal conversion to the first excited singlet state (S₁) occurs on a femtosecond timescale. rsc.org This is often the initial step that populates the LE state from which subsequent processes, like ICT or fluorescence, originate. acs.orgnih.gov The efficiency of IC is governed by the energy gap between the states and the vibrational coupling between them.

Intersystem crossing (ISC) is another key radiationless process, but it involves a transition between electronic states of different spin multiplicities, most commonly from a singlet state (S₁) to a triplet state (T₁). numberanalytics.com This process is formally spin-forbidden, but can be facilitated by spin-orbit coupling, which is enhanced by factors like the presence of heavy atoms or specific molecular geometries that mix singlet and triplet character. nih.govacs.orgrsc.org In molecules like DMABN, ISC provides a pathway for the S₁ state to deactivate to a lower-lying triplet state, a process that can occur on a picosecond to nanosecond timescale and competes directly with fluorescence and internal conversion to the ground state. rsc.org The population of the triplet state can lead to further photochemistry or phosphorescence.

| Parameter | Value | Description |

|---|---|---|

| Ea (forward) | 5 kJ/mol | Activation energy for the LE → ICT reaction. |

| Ed (backward) | 32 kJ/mol | Activation energy for the ICT → LE reaction. |

| ΔH | -27 kJ/mol | Enthalpy change for the ICT reaction. |

| ΔS | -38 J/(mol·K) | Entropy change for the ICT reaction. |

| ICT Rise Time (25°C) | 4.1 ps | Characteristic time for the formation of the ICT state. |

Data for the analogue 4-(dimethylamino)benzonitrile (DMABN) in acetonitrile, presented to illustrate typical values for this class of compounds.

The extremely rapid nature of internal conversion in these molecules is often mediated by conical intersections (CIs). A conical intersection is a point or seam of degeneracy between two potential energy surfaces. aps.orgwindows.net These CIs act as highly efficient funnels for radiationless deactivation, allowing population to transfer from a higher electronic state to a lower one on an ultrafast timescale. nih.gov

In DMABN, for example, experimental and computational studies have shown that upon excitation to the S₂ state, the molecule rapidly relaxes through an S₂/S₁ conical intersection in as little as 68 femtoseconds. rsc.org This CI provides a direct pathway that populates both the LE and CT states. rsc.org The passage through the CI involves significant geometric distortions and is a key mechanistic feature that explains the temporary population of the charge-transfer state even in nonpolar solvents where it is not the most stable excited state. rsc.org The existence of these ultrafast pathways is fundamental to understanding the initial steps of the photophysical cascade in these molecules.

| Process | Time Constant | Description |

|---|---|---|

| S₂ → S₁/CT Relaxation via CI | ~68 fs | Initial ultrafast decay from the excited S₂ state. |

| S₁/CT State Equilibration | ~1 ps | Population equilibration between the LE and CT states. |

| Intersystem Crossing (S₁ → Tₙ) | ~90 ps | Relaxation from the equilibrated excited singlet state to a triplet state. |

| Decomposition from Triplet State | ~300 ps | Further reaction/decomposition from the populated triplet state. |

Data for the analogue 4-(dimethylamino)benzonitrile (DMABN) in the gas phase. rsc.org

Solvent Effects on Excited State Behavior

The solvent environment plays a crucial role in the excited-state dynamics of donor-acceptor molecules. The polarity and hydrogen-bonding capability of the solvent can significantly influence the energy levels of the excited states, and consequently, the observed spectral shifts and quantum yields.

The photophysical properties of aminobenzonitriles are highly sensitive to the polarity of the solvent. In non-polar solvents, emission is typically observed only from the LE state. As the solvent polarity increases, the CT state becomes stabilized, leading to a red-shift in the fluorescence emission and often the appearance of a second emission band from the CT state.

For this compound, it is anticipated that in non-polar solvents like cyclohexane, a single fluorescence band corresponding to the LE state would be observed. With an increase in solvent polarity, for instance in solvents like dichloromethane (B109758) or acetonitrile, a significant red-shift in the emission maximum is expected due to the stabilization of the CT state. This solvatochromic shift is a hallmark of molecules undergoing ICT. The quantum yield of the LE emission is expected to decrease in polar solvents as the formation of the CT state provides an additional non-radiative decay pathway or a new radiative channel.

To illustrate the expected solvent effects on the photophysical properties of this compound, the following hypothetical data table is presented, based on the known behavior of analogous compounds.

Table 1: Hypothetical Polarity-Dependent Spectral Data for this compound

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) |

|---|---|---|---|---|

| Cyclohexane | 2.02 | 295 | 350 | 0.15 |

| Diethyl Ether | 4.34 | 298 | 365 | 0.12 |

| Dichloromethane | 8.93 | 300 | 420 | 0.08 |

| Acetonitrile | 37.5 | 302 | 480 | 0.05 |

| Methanol (B129727) | 32.7 | 305 | 470 | 0.04 |

Note: This table is illustrative and based on the expected behavior of aminobenzonitriles. The actual experimental values for this compound may differ.

Hydrogen bonding interactions between the solute and solvent molecules can have a profound effect on the photophysical properties, often leading to behaviors that cannot be explained by solvent polarity alone. For this compound, both the methoxy (B1213986) and the methylamino groups can participate in hydrogen bonding. The nitrogen atom of the amino group can act as a hydrogen bond acceptor, while the hydrogen atom of the amino group can act as a hydrogen bond donor. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor.

In protic solvents, such as alcohols, the formation of hydrogen bonds can lead to several effects. Hydrogen bonding to the amino group can facilitate the charge transfer process, further stabilizing the CT state. This can result in an enhanced red-shift of the emission spectrum. However, hydrogen bonding can also introduce new non-radiative decay channels, leading to a decrease in the fluorescence quantum yield. mdpi.com Studies on similar molecules have shown that in protic solvents, the fluorescence quantum yield is often significantly lower compared to aprotic solvents of similar polarity. mdpi.com

The specific interactions can be complex. For instance, hydrogen bonding at the nitrogen of the amino group is expected to increase its electron-donating ability, favoring the formation of the CT state. Conversely, hydrogen bonding to the cyano group would increase its electron-accepting character, also favoring the CT state. The methoxy group's oxygen can also form hydrogen bonds, which could influence the electronic distribution in the benzene (B151609) ring.

Table 2: Expected Impact of Hydrogen Bonding on Photophysical Parameters of this compound

| Solvent Type | Dominant Interaction | Expected Effect on Emission Wavelength | Expected Effect on Quantum Yield |

|---|---|---|---|

| Aprotic Non-polar | van der Waals | Shorter wavelength (LE emission) | Higher (relative to polar) |

| Aprotic Polar | Dipole-dipole | Longer wavelength (CT emission) | Lower |

| Protic | Hydrogen bonding | Significant red-shift (stabilized CT) | Significantly lower (quenching) |

Note: This table outlines general trends based on studies of analogous compounds.

Temperature and Pressure Dependence of Excited State Kinetics

The kinetics of the excited-state processes, such as the rate of interconversion between the LE and CT states, are often dependent on temperature and pressure. These studies can provide valuable information about the energy barriers and volume changes associated with the excited-state transformations.

Pressure can also influence the excited-state dynamics. The application of high pressure can alter the molecular geometry and the solvent-solute interactions. If the formation of the CT state is associated with a decrease in volume, as is often the case for twisted intramolecular charge transfer states, then an increase in pressure would be expected to favor the formation of the CT state. This would lead to a red-shift in the emission spectrum and a change in the relative intensities of the LE and CT emission bands. While specific studies on the pressure dependence of this compound are not available, research on other aminobenzonitriles has shown that pressure can indeed be a useful tool to probe the structural changes occurring in the excited state.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are essential for establishing a foundational understanding of a molecule's geometry, stability, and electronic properties in both its ground and excited states.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the optimized ground-state geometry and electronic structure of molecules like 2-Methoxy-6-(methylamino)benzonitrile. nih.gov Functionals such as B3LYP or those from the Minnesota functional family are often employed with a suitable basis set (e.g., 6-31+G(d,p) or cc-pVTZ) to achieve a balance between accuracy and computational cost. researchgate.netwikipedia.org These calculations yield critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Time-Dependent Density Functional Theory (TD-DFT) extends these principles to investigate the electronic excited states. nih.gov For a molecule like this compound, TD-DFT is instrumental in calculating vertical excitation energies, which correspond to the absorption spectrum, and identifying the nature of electronic transitions (e.g., π→π* or n→π*). nih.gov It is particularly valuable for studying charge-transfer excitations, which are characteristic of push-pull systems. arxiv.org

Table 1: Illustrative DFT-Calculated Ground State Properties for a Substituted Benzonitrile (B105546) This table presents typical data obtained from DFT calculations on a molecule structurally similar to this compound. The values are for illustrative purposes.

| Parameter | Calculated Value | Unit |

| Total Energy | -514.8 | Hartrees |

| Dipole Moment | 4.5 | Debye |

| C≡N Bond Length | 1.15 | Ångströms |

| C-N (amino) Bond Length | 1.38 | Ångströms |

| C-O (methoxy) Bond Length | 1.36 | Ångströms |

| Amino Twist Angle | 5.2 | Degrees |

For higher accuracy in describing excited states, especially when electron correlation is critical, coupled-cluster (CC) methods are employed. chemrxiv.org Approximate coupled-cluster singles and doubles (CC2) is a popular choice for calculating excited-state geometries and properties of medium-sized organic molecules. For even more precise energies, the "gold standard" coupled-cluster singles and doubles with perturbative triples, CCSD(T), is often used for single-point calculations on geometries optimized at a lower level of theory. nih.gov

These methods are vital for benchmarking TD-DFT results and for studying systems where TD-DFT may be less reliable, such as states with significant double-excitation character. They provide a robust framework for understanding the complex interplay of electronic states that govern the photophysics of molecules like this compound.

In situations where the electronic structure cannot be described by a single determinant, such as near conical intersections or for certain excited states, multiconfigurational methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for these scenarios. researchgate.net It allows for a more flexible and accurate description of the wavefunction by including a set of important electronic configurations. For aminobenzonitrile derivatives, CASSCF is crucial for correctly describing the potential energy surfaces of excited states involved in photochemical reactions like intramolecular charge transfer, ensuring an accurate representation of state crossings and reaction pathways. researchgate.netbibliotekanauki.pl

Potential Energy Surface (PES) Mapping of Excited State Reactions

The potential energy surface (PES) is a conceptual and mathematical map that relates the energy of a molecule to its geometry. ucl.ac.uk Mapping the PES for the excited states of this compound is key to understanding its photochemistry. nih.gov By calculating the energy at various points along critical reaction coordinates, such as the twisting of the methylamino group or the pyramidalization of the nitrogen atom, researchers can identify stable isomers, transition states, and reaction pathways. researchgate.net

These maps are essential for elucidating the mechanism of processes like excited-state intramolecular proton transfer (ESIPT) or, more relevantly for this molecule, intramolecular charge transfer (ICT). nih.govbibliotekanauki.pl The PES reveals the energy barriers between the locally excited (LE) state and the charge-transfer (ICT) state, providing insight into the kinetics and feasibility of the charge transfer process. nih.gov

Modeling of Intramolecular Charge Transfer and Torsional Dynamics

A hallmark of aminobenzonitrile derivatives is the phenomenon of dual fluorescence, which arises from the competition between a locally excited (LE) state and an intramolecular charge-transfer (ICT) state. bibliotekanauki.pl In the ICT state, significant electron density moves from the electron-donating amino group to the electron-withdrawing benzonitrile moiety. This process is often coupled with a large-amplitude structural change, most notably the twisting of the amino group to a conformation perpendicular to the benzene (B151609) ring (the Twisted Intramolecular Charge Transfer or TICT model). nih.gov

Computational modeling of this process for this compound would involve simulating the torsional dynamics of the methylamino group in the excited state. nih.gov By calculating the energy profile as a function of the twist angle, researchers can determine the stability of the planar LE state versus the twisted ICT state. These models often incorporate solvent effects, as the stabilization of the highly polar ICT state is strongly dependent on the polarity of the surrounding medium.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Spectroscopic Transitions

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful picture of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

For this compound, an FMO analysis would reveal that the HOMO is primarily localized on the electron-rich part of the molecule—the methylamino and methoxy-substituted benzene ring. Conversely, the LUMO would be concentrated on the electron-deficient benzonitrile portion. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and the energy of its lowest-lying electronic transition. nih.gov The spatial separation of the HOMO and LUMO is a clear indicator of a strong charge-transfer character for the S₀→S₁ transition, which is fundamental to its photophysical properties.

Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Benzonitrile This table shows representative FMO energy values and their primary locations, as would be calculated for a molecule like this compound.

| Orbital | Energy (eV) | Primary Localization |

| LUMO+1 | -0.52 | Benzonitrile & Ring |

| LUMO | -1.25 | Benzonitrile Moiety |

| HOMO | -6.10 | Methylamino & Phenyl Ring |

| HOMO-1 | -7.21 | Methoxy (B1213986) Group & Ring |

| HOMO-LUMO Gap | 4.85 | - |

Molecular Dynamics Simulations to Understand Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the interactions between a solute molecule and its surrounding solvent at an atomic level. While direct MD simulation studies specifically targeting this compound are not extensively available in the public domain, the principles of its solvation can be understood by examining research on analogous substituted benzonitriles. Such studies provide a robust framework for predicting how this compound would behave in a solvent environment, such as water or methanol (B129727).

The primary goal of MD simulations in this context is to elucidate the structure and dynamics of the solvation shell around the molecule. This involves analyzing the specific interactions between the functional groups of this compound—the methoxy (-OCH₃), methylamino (-NHCH₃), and nitrile (-CN) groups—and the solvent molecules. These interactions are fundamental to understanding the compound's solubility, reactivity, and photophysical properties in solution.

Key Areas of Investigation in Solvation Studies:

Radial Distribution Functions (RDFs): RDFs are calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. For this compound, one would expect to see distinct RDF peaks for solvent molecules around the nitrogen atom of the nitrile group, the oxygen of the methoxy group, and the nitrogen of the methylamino group, indicating the formation of structured solvation shells.

Hydrogen Bonding Analysis: The methoxy and methylamino groups, as well as the nitrile group, can participate in hydrogen bonding with protic solvents like water. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing insight into the strength of the solute-solvent interactions. For instance, the nitrogen of the nitrile group can act as a hydrogen bond acceptor. acs.orgnih.govnih.govresearchgate.net

Solvent Dynamics: The mobility of solvent molecules in the vicinity of the solute can be significantly different from that of the bulk solvent. Analysis of the mean square displacement (MSD) and velocity autocorrelation functions of solvent molecules within the solvation shell can reveal how the solute affects the local solvent structure and dynamics. acs.org

Energetics of Solvation: MD simulations, often in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to calculate the free energy of solvation. chemrxiv.org This thermodynamic quantity is crucial for understanding the solubility of the compound in different solvents.

Illustrative Findings from Related Benzonitrile Derivatives:

Studies on benzonitrile itself have utilized MD simulations to investigate the liquid structure and hydrogen bond formation. acs.orgnih.govnih.govresearchgate.net For example, simulations of liquid benzonitrile have revealed the nature of C-H···N hydrogen bonds. nih.gov Research on aminobenzonitriles, such as 4-aminobenzonitrile (B131773), has explored how the amino group influences solvation, particularly in excited states, which is critical for understanding its fluorescence properties. nih.gov Furthermore, computational studies on various substituted benzonitriles have employed Density Functional Theory (DFT) calculations, often with the B3LYP functional, to optimize molecular geometries and calculate properties that are influenced by solvation. epstem.net

For this compound, it is anticipated that the methoxy and methylamino groups would significantly influence its solvation profile compared to unsubstituted benzonitrile. The methylamino group, in particular, can act as both a hydrogen bond donor and acceptor, potentially leading to stronger and more complex interactions with protic solvents. The steric hindrance and electronic effects arising from the ortho and meta positioning of these substituents would also play a crucial role in defining the geometry of the solvation shell.

Below are interactive tables illustrating the types of data that would be generated from a hypothetical molecular dynamics simulation study of this compound in water.

Table 1: Predicted Hydrogen Bond Analysis for this compound in Aqueous Solution

| Functional Group | Atom | Role | Predicted Average Number of Hydrogen Bonds | Predicted Average H-Bond Lifetime (ps) |

| Nitrile (-CN) | N | Acceptor | 1.5 - 2.5 | 1.0 - 2.0 |

| Methylamino (-NHCH₃) | N | Acceptor | 0.8 - 1.5 | 1.5 - 2.5 |

| Methylamino (-NHCH₃) | H | Donor | 0.5 - 1.0 | 2.0 - 3.0 |

| Methoxy (-OCH₃) | O | Acceptor | 1.0 - 2.0 | 0.8 - 1.8 |

Table 2: Illustrative Radial Distribution Function (RDF) Peak Positions for this compound with Water

| Solute Atom | Solvent Atom | Predicted First Peak Position (Å) | Predicted Coordination Number |

| Nitrile N | Water H | 1.8 - 2.2 | 1 - 2 |

| Methylamino N | Water H | 1.9 - 2.3 | 1 - 2 |

| Methylamino H | Water O | 1.7 - 2.1 | 1 |

| Methoxy O | Water H | 1.8 - 2.2 | 1 - 2 |

These tables are based on general principles of molecular interactions and findings from studies on similar molecules. acs.orgnih.govnih.govresearchgate.netnih.gov A dedicated computational study on this compound would be necessary to obtain precise and validated data.

Chemical Reactivity and Synthetic Transformations

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional handle, susceptible to a variety of transformations, primarily through reactions at the electrophilic carbon atom.

The carbon-nitrogen triple bond of the benzonitrile (B105546) moiety is polarized, rendering the carbon atom electrophilic and thus a target for nucleophiles. Common nucleophilic additions include hydrolysis, reduction, and the addition of organometallic reagents.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Acid-catalyzed hydrolysis typically proceeds via initial protonation of the nitrogen, followed by attack by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields a carboxylic acid, in this case, 2-Methoxy-6-(methylamino)benzoic acid.

Reduction: The nitrile group can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of this transformation, which would yield [2-Methoxy-6-(methylamino)phenyl]methanamine.

Organometallic Additions: Grignard reagents or organolithium compounds can add to the nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate produces a ketone. For example, reaction with methylmagnesium bromide followed by an aqueous workup would yield 1-(2-Methoxy-6-(methylamino)phenyl)ethan-1-one.

Table 1: Nucleophilic Additions to the Nitrile Group

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | 2-Methoxy-6-(methylamino)benzoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | [2-Methoxy-6-(methylamino)phenyl]methanamine |

| Grignard Reaction | 1. CH₃MgBr 2. H₃O⁺ | 1-(2-Methoxy-6-(methylamino)phenyl)ethan-1-one |

Nitriles can participate as a 2π component in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, would convert the benzonitrile derivative into a tetrazolyl-substituted aniline (B41778), a scaffold present in various pharmacologically active molecules.

Reactions Involving the Methylamino Group

The secondary amine functionality is nucleophilic and can undergo a range of reactions typical for alkyl-aryl amines.

Acylation: The methylamino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. For instance, treatment with acetyl chloride in the presence of a base would yield N-(2-cyano-3-methoxyphenyl)-N-methylacetamide.

Alkylation: As a secondary amine, the methylamino group can be further alkylated. However, controlling the extent of alkylation can be challenging. Regioselective N-alkylation can sometimes be achieved using specific reagents and conditions, such as the use of benzylic alcohols as alkylating agents. nih.gov This would lead to the formation of a tertiary amine.

Table 2: Reactions of the Methylamino Group

| Reaction Type | Reagent(s) | Expected Product Class |

|---|---|---|

| Acylation | Acetyl chloride, Base | N-Aryl-N-methylacetamide |

| Alkylation | Benzyl bromide | Tertiary amine |

Schiff bases, or imines, are typically formed from the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). nih.govresearchgate.net The defining feature is a carbon-nitrogen double bond where the nitrogen is connected to an aryl or alkyl group, but not hydrogen. nih.govajgreenchem.com

Since 2-Methoxy-6-(methylamino)benzonitrile contains a secondary amine, it cannot form a traditional Schiff base through direct condensation with an aldehyde or ketone, as there is no second proton on the nitrogen to be eliminated as water. However, it can participate in other types of condensation reactions. For example, reaction with an aldehyde could lead to the formation of an aminal if two equivalents of the amine react, or it could participate in more complex cyclization or condensation pathways depending on the specific reactants and conditions. Reactions of amino derivatives with aromatic aldehydes can lead to corresponding Schiff bases which can then be reduced to benzylamino derivatives. researchgate.net

Reactions Involving the Methoxy (B1213986) Group

The methoxy group is generally stable, but its ether linkage can be cleaved under stringent conditions. wikipedia.org This reaction, known as demethylation, is a key transformation for converting aryl methyl ethers into phenols. wikipedia.org

The cleavage of aryl ethers is typically achieved using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃). wikipedia.orgnih.govpressbooks.pub The reaction proceeds via protonation or coordination of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by a halide or another nucleophile at the methyl carbon in an SN2-type mechanism. masterorganicchemistry.comyoutube.com This process would convert the methoxy group in the target molecule to a hydroxyl group, yielding 2-Hydroxy-6-(methylamino)benzonitrile. The presence of other functional groups on the aromatic ring can influence the reaction's feasibility and selectivity. nih.govnih.gov

Table 3: Reactions of the Methoxy Group

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Ether Cleavage (Demethylation) | HBr or BBr₃ | 2-Hydroxy-6-(methylamino)benzonitrile |

Selective Cleavage of C-O Bond in Methoxy Groups

One common approach involves the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), but these harsh conditions may not be suitable for a molecule containing a nitrile and an amino group, which are susceptible to hydrolysis and protonation, respectively.

More selective methods often employ Lewis acids or organometallic catalysts. For instance, boron tribromide (BBr3) is a powerful reagent for cleaving aryl methyl ethers, but its high reactivity can lead to undesired side reactions. Milder Lewis acids, in combination with nucleophilic agents, can offer better selectivity.

Recent advancements have focused on catalytic methods that operate under milder conditions. For example, ruthenium-catalyzed redox-neutral C-O bond cleavage has been developed for compounds like 2-aryloxy-1-arylethanols, which are models for lignin (B12514952). nih.gov This process involves a tandem dehydrogenation/reductive ether cleavage. Another approach uses vanadium catalysts for the cleavage of C-O bonds in lignin model compounds, such as 2,6-dimethoxyphenol, using water as a solvent and without the need for external hydrogen. frontiersin.orgresearchgate.net These modern catalytic systems could potentially be adapted for the selective demethylation of this compound to yield 2-hydroxy-6-(methylamino)benzonitrile.

Role of the Methoxy Group as an Electron-Donating Substituent

The methoxy group (-OCH3) on the benzene (B151609) ring of this compound plays a crucial role as an electron-donating group. This property arises from the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. This donation of electron density increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles.

The electron-donating nature of the methoxy group is a key factor in determining the regioselectivity of electrophilic aromatic substitution reactions. By increasing the electron density at the ortho and para positions relative to itself, the methoxy group acts as an ortho-, para-director. masterorganicchemistry.com In this compound, the methoxy group is at position 2.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The substitution pattern on the benzene ring of this compound is directed by the existing substituents. Both the methoxy (-OCH3) and methylamino (-NHCH3) groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. masterorganicchemistry.compressbooks.pub Conversely, the nitrile (-CN) group is a meta-director.

Let's analyze the directing effects on the available positions (C3, C4, and C5) of the benzene ring:

Position 3: Is ortho to the methylamino group and meta to the methoxy group.

Position 4: Is para to the methylamino group and meta to the nitrile group.

Position 5: Is ortho to the methoxy group and meta to the methylamino group.

Given that both the methoxy and methylamino groups are strong activating groups, they will strongly direct incoming electrophiles. The methylamino group is generally a stronger activating group than the methoxy group. Therefore, substitution is most likely to be directed by the methylamino group to its ortho and para positions. This would favor substitution at C3 and C5. The methoxy group also directs to C3 and C5 (its ortho and para positions are occupied or are the same as the methylamino's directing positions). The deactivating nitrile group will direct to C3 and C5 (its meta positions).

Therefore, electrophilic attack is most likely to occur at positions 3 and 5. The steric hindrance from the adjacent substituents will also play a role in determining the final product distribution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directing Effect of -OCH3 (at C2) | Directing Effect of -NHCH3 (at C6) | Directing Effect of -CN (at C1) | Overall Predicted Favorability |

| C3 | meta | ortho | meta | Highly Favored |

| C4 | para | meta | ortho | Less Favored |

| C5 | ortho | para | meta | Highly Favored |

This table is based on general principles of electrophilic aromatic substitution and does not represent experimental data.

Photoredox Catalysis and its Application in Transformations

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions by using visible light to generate reactive intermediates. beilstein-journals.org While specific applications of photoredox catalysis involving this compound have not been reported, the functional groups present in the molecule suggest several potential applications.

The electron-rich nature of the aromatic ring, due to the methoxy and methylamino groups, makes it a suitable substrate for certain photoredox-catalyzed reactions. For instance, C-H functionalization reactions, such as C-H amination or olefination, could potentially be achieved with high regioselectivity, guided by the directing groups. beilstein-journals.org

Furthermore, the principles of photoredox catalysis could be applied to the selective cleavage of the C-O bond in the methoxy group, as has been demonstrated for benzylic ethers using a combination of zirconocene (B1252598) and photoredox catalysis. elsevierpure.com Another potential application lies in the transformation of the nitrile group. While less common, photoredox-catalyzed reactions involving nitriles are an active area of research.

Given the diverse reactivity that can be accessed through photoredox catalysis, it is plausible that novel transformations of this compound could be developed, leading to the synthesis of new derivatives with potentially interesting properties.

Derivatives and Analogues of 2 Methoxy 6 Methylamino Benzonitrile

Design and Synthesis of Structurally Modified Analogs

The core structure of 2-Methoxy-6-(methylamino)benzonitrile, featuring both an electron-donating methoxy (B1213986) group and a methylamino group ortho to a cyano moiety, presents a versatile platform for systematic structural modifications. These alterations are designed to fine-tune the electronic and steric properties of the molecule, thereby influencing its behavior in various chemical and photophysical processes.

The synthesis of derivatives often involves multi-step procedures, starting from commercially available substituted benzonitriles or benzoic acids. For instance, the introduction of various substituents at different positions on the benzonitrile (B105546) ring can be achieved through established synthetic methodologies. A general approach may involve the Buchwald-Hartwig amination for the introduction of the methylamino group and nucleophilic aromatic substitution or other cross-coupling reactions to install diverse functionalities. nih.gov

The synthesis of related benzonitrile derivatives has been documented, providing pathways to a variety of substituted analogues. For example, the reaction of substituted benzonitriles with hydrogen chloride gas in an ethanol (B145695) solution can yield imine hydrochlorides, which can be further reacted with ethyl cyanoacetate (B8463686) to produce crucial intermediates for more complex structures. acs.org In cases where steric hindrance is a challenge with substituted benzonitriles, the corresponding benzoic acids can be used as starting materials, undergoing condensation, acidification, chlorination, and ammonification to yield the desired intermediates. acs.org

The following table outlines representative examples of systematic variations that can be envisioned for the this compound core, based on common synthetic strategies for substituted benzonitriles.

| Position of Substitution | Type of Substituent | Potential Synthetic Route |

| C4 | Electron-donating (e.g., -OCH3, -N(CH3)2) | Nucleophilic aromatic substitution on a suitably functionalized precursor. |

| C4 | Electron-withdrawing (e.g., -NO2, -CF3) | Electrophilic aromatic substitution on the benzonitrile core. msu.edu |

| C5 | Halogens (e.g., -F, -Cl, -Br) | Halogenation reactions on the parent scaffold or starting from halogenated precursors. |

| C3 | Alkyl groups | Cross-coupling reactions such as Suzuki or Negishi coupling. |

This table presents potential synthetic modifications and is for illustrative purposes.

The inherent donor-acceptor character of this compound, with the methoxy and methylamino groups acting as donors and the nitrile group as an acceptor, is a key determinant of its properties. The exploration of alternative electron donor and acceptor groups is a critical strategy to modulate these properties.

Electron-donating groups (EDGs) enhance the electron density of the aromatic ring, making it more nucleophilic and generally activating it towards electrophilic substitution. wikipedia.org Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophilic attack. wikipedia.org The strength of these groups can be quantified by parameters such as Hammett constants. researchgate.net

In the context of designing analogues, the methoxy and methylamino groups could be replaced by other donors of varying strengths, such as hydroxyl (-OH) or dimethylamino (-N(CH3)2) groups. Similarly, the cyano group (-CN) can be substituted with other acceptors like nitro (-NO2) or trifluoromethyl (-CF3) groups. These modifications are expected to significantly impact the intramolecular charge transfer (ICT) characteristics of the molecule.

| Donor Group Variation | Acceptor Group Variation | Expected Impact on ICT |

| -OH | -CN | Weaker donor compared to -OCH3, potentially leading to a blue-shift in absorption/emission. |

| -N(CH3)2 | -CN | Stronger donor than -NHCH3, likely causing a red-shift and enhanced ICT character. |

| -OCH3 | -NO2 | Stronger acceptor than -CN, expected to significantly increase the ICT character. |

| -NHCH3 | -CF3 | Weaker acceptor than -CN, potentially leading to reduced ICT. |

This table provides a qualitative prediction of the effects of substituent changes on Intramolecular Charge Transfer (ICT).

Structure-Photophysical Property Relationships (SPPR)

The relationship between the molecular structure of this compound analogues and their photophysical properties is of fundamental interest. Key phenomena such as intramolecular charge transfer (ICT) and excited-state dynamics are highly sensitive to structural modifications.

Intramolecular charge transfer is a process where photoexcitation leads to a significant redistribution of electron density from the donor part of the molecule to the acceptor part. rsc.orgacs.org In aminobenzonitriles, this can lead to the formation of a highly polar excited state, often referred to as a twisted intramolecular charge transfer (TICT) state, which can result in dual fluorescence. acs.org

The strength of the donor and acceptor groups plays a crucial role in the energetics of the locally excited (LE) and charge transfer (CT) states. rsc.org Increasing the electron-donating strength of the substituent at the amino position or the electron-withdrawing strength of the cyano group generally stabilizes the CT state relative to the LE state. This stabilization can lead to a more pronounced red-shift in the fluorescence spectrum and a higher quantum yield of the anomalous emission band. rsc.org Theoretical calculations have shown that for 4-(dimethylamino)benzonitrile (B74231) (DMABN), the charge transfer state is significantly stabilized in the twisted conformation compared to the planar one. acs.org

The following table illustrates the expected trends in photophysical properties based on the variation of donor and acceptor strength in aminobenzonitrile systems.

| Donor Strength | Acceptor Strength | Relative Energy of CT State | Expected Emission Wavelength |

| Weak | Moderate | High | Shorter (Blue-shifted) |

| Moderate | Moderate | Intermediate | Intermediate |

| Strong | Moderate | Low | Longer (Red-shifted) |

| Moderate | Strong | Low | Longer (Red-shifted) |

This table provides a qualitative overview of the expected trends in photophysical properties based on donor and acceptor strength.

The excited-state dynamics of donor-acceptor molecules are often governed by their conformational flexibility. In many aminobenzonitriles, the formation of the emissive ICT state is associated with a twisting motion of the amino group relative to the benzonitrile ring. acs.org This conformational change allows for a more complete charge separation in the excited state.

The flexibility of the molecular structure can influence the rate of nonradiative decay processes. For instance, in some systems, increased conformational freedom can lead to more efficient internal conversion and a decrease in fluorescence quantum yield. rsc.orgacs.org Conversely, restricting intramolecular motion, for example in a rigid matrix or through chemical modification, can enhance radiative processes and lead to higher fluorescence quantum yields. rsc.org

Structure-Reactivity Relationships (SRR)

The substituents on the benzonitrile ring not only influence the photophysical properties but also the chemical reactivity of the molecule. The electron-donating methoxy and methylamino groups and the electron-withdrawing cyano group have opposing effects on the electron density of the aromatic ring, which in turn dictates its susceptibility to different types of reactions. msu.edulibretexts.org

The methoxy and methylamino groups are activating groups that direct electrophilic aromatic substitution to the ortho and para positions relative to themselves. wikipedia.orglibretexts.org This is due to their ability to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during the reaction. mdpi.com In contrast, the cyano group is a deactivating group that directs electrophilic substitution to the meta position. vaia.com This is because it withdraws electron density from the ring, making it less reactive towards electrophiles, with the meta position being the least deactivated. mdpi.com